molecular formula C17H10Cl2N2O3 B2583522 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 941993-69-7

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2583522
CAS No.: 941993-69-7
M. Wt: 361.18
InChI Key: QKPNBYDSXKLKIZ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of chlorinated benzoyl and oxazole groups, which contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

It is suggested that it may interact with gaba receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound’s structure suggests it may form intramolecular c-h⋯o and n-h⋯o hydrogen bonds , which could influence its interaction with its targets.

Biochemical Pathways

Given its potential interaction with gaba receptors , it may influence neurotransmission pathways.

Result of Action

Its potential interaction with gaba receptors suggests it may influence neuronal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with oxalyl chloride, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed

Scientific Research Applications

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(2-hydroxyethyl)aminoacetamide

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide stands out due to its oxazole ring, which imparts unique chemical properties and reactivity compared to similar compounds. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O3/c18-10-5-6-14(21-17(23)15-7-8-20-24-15)12(9-10)16(22)11-3-1-2-4-13(11)19/h1-9H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNBYDSXKLKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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